Product packaging for 2'-Aminoacetophenone(Cat. No.:CAS No. 125507-96-2)

2'-Aminoacetophenone

Cat. No.: B163410
CAS No.: 125507-96-2
M. Wt: 135.16 g/mol
InChI Key: GTDQGKWDWVUKTI-UHFFFAOYSA-N
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Description

2'-Aminoacetophenone, also known as O-acetylaniline or 1-acetyl-2-aminobenzene, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. This compound exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound is a sweet, foxy, and grape tasting compound that can be found in fruits and milk and milk products. This makes this compound a potential biomarker for the consumption of these food products.
O-aminoacetophenone is an aromatic ketone that is acetophenone in which one of the ortho hydrogens of the phenyl group has been replaced by an amino group. It has a role as a bacterial metabolite. It is a substituted aniline and a member of acetophenones.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B163410 2'-Aminoacetophenone CAS No. 125507-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminophenyl)ethanone
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InChI

InChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,9H2,1H3
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InChI Key

GTDQGKWDWVUKTI-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=CC=C1N
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Molecular Formula

C8H9NO
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Related CAS

25384-14-9 (hydrochloride)
Record name o-Aminoacetophenone
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DSSTOX Substance ID

DTXSID4052213
Record name 2'-Aminoacetophenone
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Molecular Weight

135.16 g/mol
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Physical Description

Yellow liquid or solid; mp = 20 deg C; [HSDB] Yellow liquid; [MSDSonline], Liquid
Record name o-Aminoacetophenone
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Boiling Point

BP 250-252 °C @ 760 MM HG (SOME DECOMP), 85.00 to 90.00 °C. @ 0.50 mm Hg
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Solubility

PRACTICALLY INSOL IN WATER; SOL IN ALC, SOL IN ETHER
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Vapor Pressure

0.00989 [mmHg]
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Color/Form

YELLOW OILY LIQUID, YELLOW CRYSTALS

CAS No.

551-93-9, 27941-88-4
Record name 2′-Aminoacetophenone
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Melting Point

20 °C
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Foundational & Exploratory

2'-Aminoacetophenone spectroscopic data analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative guide for researchers and drug development professionals on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 2'-Aminoacetophenone.

This technical whitepaper provides a comprehensive analysis of the spectroscopic data for this compound, a key building block in organic synthesis and pharmaceutical development. Detailed experimental protocols, tabulated spectral data, and visual diagrams of key analytical pathways are presented to facilitate a deeper understanding of the structural characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.71dd8.0, 1.6H-6'
7.29ddd8.4, 7.2, 1.6H-4'
6.70dd8.4, 0.8H-3'
6.64td7.6, 1.2H-5'
6.17br s--NH₂
2.59s--CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
200.7C=O
151.1C-2'
134.3C-4'
131.5C-6'
118.8C-1'
116.9C-5'
116.1C-3'
28.2-CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3465StrongN-H Stretch (asymmetric)
3335StrongN-H Stretch (symmetric)
1645StrongC=O Stretch (conjugated)
1618StrongN-H Bend
1585, 1490MediumC=C Aromatic Stretch
1285MediumC-N Stretch

Sample preparation: Thin film

Table 4: Mass Spectrometry Data for this compound
m/zRelative Abundance (%)Assignment
13595[M]⁺
120100[M-CH₃]⁺
9255[M-CH₃-CO]⁺
6530[C₅H₅]⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are generalized for organic compounds and are applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

2.1.2. ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and 16 scans. The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

2.1.3. ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for carbon. A proton-decoupled spectrum is acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and 1024 scans. The FID is processed with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of liquid this compound is placed between two sodium chloride (NaCl) plates to form a thin capillary film. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent like methanol or dichloromethane is introduced into the instrument via a direct insertion probe or a gas chromatography (GC) inlet. The sample is vaporized and then ionized by a 70 eV electron beam. The resulting ions are accelerated and separated by a quadrupole mass analyzer. The detector records the abundance of ions at each mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate key workflows and pathways in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

Mass_Fragmentation_Pathway M [C₈H₉NO]⁺m/z = 135 M_minus_CH3 [C₇H₆NO]⁺m/z = 120 M->M_minus_CH3 - •CH₃ M_minus_CH3_minus_CO [C₆H₆N]⁺m/z = 92 M_minus_CH3->M_minus_CH3_minus_CO - CO C5H5 [C₅H₅]⁺m/z = 65 M_minus_CH3_minus_CO->C5H5 - HCN

Proposed mass fragmentation pathway for this compound.

Key ¹H NMR signal assignments for this compound.

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Aminoacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Aminoacetophenone is a versatile organic compound and a key intermediate in the fine chemical and pharmaceutical industries.[1] Structurally, it is an aromatic ketone with an amino group positioned ortho to the acetyl group, a feature that makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and active pharmaceutical ingredients (APIs).[2][3] Its derivatives are scaffolds for natural product analogs and have been investigated for various pharmacological activities, including anticancer and antimicrobial properties.[4][5] This guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound and its derivatives.

Synthesis of this compound Core Structure

The synthesis of the foundational this compound molecule can be achieved through several routes, each with distinct advantages and challenges. The selection of a particular method often depends on the availability of starting materials, scalability, and environmental considerations.

Common Synthetic Pathways:

  • Friedel-Crafts Acylation of Aniline: This classic method involves the acylation of aniline. However, it is often plagued by difficulties in post-reaction workup and the generation of significant waste streams.[1]

  • Reduction of 2'-Nitroacetophenone: The reduction of the corresponding nitro compound is a straightforward approach. The primary limitation of this route is the limited commercial availability of the 2'-nitroacetophenone starting material, which can hinder large-scale production.[1]

  • Amino Substitution of 2'-Haloacetophenone: This pathway involves the substitution of a halogen (e.g., chlorine or bromine) at the ortho position with an amino group. Similar to the nitro-reduction method, this route is constrained by the availability of the halogenated precursor.[1]

  • Rearrangement of N-Acetylaniline: An intramolecular rearrangement of N-acetylaniline catalyzed by aluminum chloride can yield this compound. This method's drawbacks include substantial waste generation and challenges in product purification.[1]

  • From Isatoic Anhydride: A prominent method involves the reaction of isatoic anhydride with an organometallic reagent like methyl lithium. This reaction proceeds at low temperatures (below -50°C) in an anhydrous solvent to yield the target product.[2][6]

cluster_start cluster_process cluster_end Aniline Aniline FCA Friedel-Crafts Acylation Aniline->FCA Nitroacetophenone 2'-Nitroacetophenone Reduction Nitro Reduction Nitroacetophenone->Reduction Haloacetophenone 2'-Haloacetophenone Substitution Amino Substitution Haloacetophenone->Substitution NAcetylaniline N-Acetylaniline Rearrangement Intramolecular Rearrangement NAcetylaniline->Rearrangement IsatoicAnhydride Isatoic Anhydride Organometallic Reaction with Methyl Lithium IsatoicAnhydride->Organometallic Product This compound FCA->Product High Waste Reduction->Product Limited Precursor Substitution->Product Limited Precursor Rearrangement->Product Purification Issues Organometallic->Product

Caption: Major synthetic routes to this compound.

Synthesis of this compound Derivatives

The true utility of this compound lies in its role as a building block for Diversity-Oriented Synthesis (DOS).[5] The presence of the amine and ketone functionalities allows for a multitude of reactions to generate libraries of complex molecules, particularly heterocyclic systems like quinolones and flavones, which are prominent scaffolds in medicinal chemistry.[5]

A common strategy involves the condensation of this compound derivatives with various electrophiles, followed by cyclization. For example, 2-aryl-4-quinolones can be synthesized from aminodimethoxyacetophenones through a Claisen-Schmidt condensation with an aromatic aldehyde, followed by an intramolecular cyclization.[5]

cluster_reactions cluster_products Core This compound Scaffold Condensation Condensation with Aldehydes/Ketones Core->Condensation Acylation N-Acylation Core->Acylation Alkylation N-Alkylation Core->Alkylation Chalcones Chalcones Condensation->Chalcones Cyclization Cyclization Reactions Quinolones Quinolones Cyclization->Quinolones Flavones Flavones Cyclization->Flavones Azaaurones Azaaurones Cyclization->Azaaurones Other Other Heterocycles Cyclization->Other Chalcones->Cyclization Chalcones->Cyclization

Caption: Diversity-oriented synthesis from a this compound scaffold.

Characterization Techniques

The structural elucidation and confirmation of purity for both the core molecule and its derivatives are performed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbons, their connectivity, and the chemical environment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups, such as the amine (N-H stretching), ketone (C=O stretching), and aromatic rings (C=C stretching).[7]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for both identification and quantification.[8]

  • Elemental Analysis (C, H, N): Confirms the empirical formula of the synthesized compound by determining the percentage composition of carbon, hydrogen, and nitrogen.[7]

  • UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule and is useful for characterizing compounds with conjugated systems.[4]

Data Presentation

Quantitative data is crucial for the identification and quality control of synthesized compounds.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 551-93-9 [9]
Molecular Formula C₈H₉NO [6]
Molecular Weight 135.16 g/mol [6]
Appearance Yellow to yellow-brown liquid [2][6]
Odor Grape-like, sweet [2][6]
Melting Point 20 °C [6]
Boiling Point 85-90 °C at 0.5 mmHg [6][9]
Density 1.112 g/mL at 25 °C [6][9]

| Refractive Index (n20/D) | 1.614 |[6][9] |

Table 2: Representative Spectroscopic Data for a Hypothetical 2-Aryl-7-amino-4-quinolone Derivative

Data Type Description
¹H NMR (DMSO-d₆, 400 MHz) δ 11.8 (s, 1H, NH), 8.0-7.2 (m, 8H, Ar-H), 6.5 (s, 1H, quinolone C3-H), 5.5 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 178 (C=O), 152, 148, 140, 135, 129, 128, 126, 122, 118, 115, 105 (Ar-C & C=C)
FTIR (KBr, cm⁻¹) 3450, 3350 (N-H stretch), 1640 (C=O stretch, quinolone), 1610 (C=N stretch), 1580 (C=C stretch)

| MS (ESI+) | m/z 251.1 [M+H]⁺ |

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to successful synthesis and analysis.

Protocol 1: Synthesis of this compound from Isatoic Anhydride

This protocol is based on the reaction with methyl lithium.[2][6]

Materials:

  • Isatoic anhydride

  • Methyl lithium (solution in diethyl ether)

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Suspend isatoic anhydride (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the suspension to below -50°C using a dry ice/acetone bath.

  • Slowly add methyl lithium solution (2.2 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise above -50°C.

  • After the addition is complete, stir the reaction mixture at this temperature for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography to yield pure this compound.

Protocol 2: General Procedure for NMR Sample Preparation

Materials:

  • Synthesized compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • Pipette

Procedure:

  • Weigh approximately 5-10 mg of the dry, purified compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the appropriate deuterated solvent to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Using a pipette, transfer the solution into a clean NMR tube.

  • Cap the NMR tube securely.

  • The sample is now ready for analysis in an NMR spectrometer.

Workflow Visualization

A typical workflow from synthesis to characterization involves multiple sequential steps.

Start Setup Anhydrous Reaction Reaction React Isatoic Anhydride with Methyl Lithium at < -50°C Start->Reaction Quench Quench Reaction with aq. NH4Cl Reaction->Quench Workup Aqueous Workup & Solvent Extraction Quench->Workup Dry Dry Organic Layer & Evaporate Solvent Workup->Dry Purify Purify Crude Product (Distillation or Chromatography) Dry->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize End Pure this compound Characterize->End

References

An In-depth Technical Guide to the Reaction Mechanisms of 2'-Aminoacetophenone with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Aminoacetophenone is a versatile building block in organic synthesis, prized for its dual reactivity stemming from the nucleophilic amino group and the acetyl moiety, as well as the activated aromatic ring. This guide provides a comprehensive technical overview of the reaction mechanisms of this compound with various electrophiles, focusing on reaction pathways, regioselectivity, and practical experimental considerations. The strategic functionalization of this compound is pivotal in the synthesis of a wide array of heterocyclic compounds, including quinolines and other pharmacologically relevant scaffolds.

Core Reactivity and Regioselectivity

The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing acetyl group (-COCH₃). The amino group is a powerful activating ortho-, para-director, while the acetyl group is a deactivating meta-director.

Due to the strong activating effect of the amino group, electrophilic substitution is directed primarily to the positions ortho and para to it. The para-position (C5') is generally favored due to reduced steric hindrance compared to the ortho-position (C3').

Electrophilic Aromatic Substitution Reactions

Halogenation

Halogenation of this compound proceeds readily, with the regioselectivity being highly dependent on the reaction conditions.

Bromination:

The bromination of this compound with reagents such as pyridinium tribromide in dichloromethane leads to the selective formation of 2'-amino-5'-bromoacetophenone.

.

Reaction Mechanism: Bromination

Caption: General mechanism for the bromination of this compound.

Quantitative Data: Bromination

Electrophile/ReagentSolventTemperatureProductYield (%)Reference
Pyridinium tribromideCH₂Cl₂0-5 °C to RT2'-Amino-5'-bromoacetophenone80[1]

Experimental Protocol: Synthesis of 2'-Amino-5'-bromoacetophenone [1]

  • Dissolve this compound (30 mmol) in dichloromethane (900 mL) and cool the solution to 0-5 °C.

  • Slowly add pyridine hydrobromide perbromide (30 mmol) while maintaining the temperature.

  • Stir the reaction mixture for 10 minutes at 0-5 °C and then for 26 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction mixture to isolate the product.

  • The product can be purified by recrystallization.

Characterization Data for 2'-Amino-5'-bromoacetophenone:

  • ¹H NMR (CDCl₃): δ 7.77 (1H, d, J=2.2 Hz, H-6'), 7.29 (1H, dd, J=8.8, 2.2 Hz, H-4'), 6.53 (1H, d, J=8.8 Hz, H-3'), 6.16 (2H, br s, NH₂).

  • ¹³C NMR (CDCl₃, 50 MHz): δ 199.4 (C=O), 148.9 (C-2'), 136.7 (C-4'), 133.8 (C-6'), 119.0 (C-1'), 118.7 (C-3'), 106.2 (C-5'), 27.5 (CH₃).

  • EIMS: m/z 215/213 (M⁺).

Nitration

The nitration of this compound is expected to yield primarily the 5'-nitro derivative due to the directing effect of the amino group. However, under strongly acidic conditions of nitration (e.g., a mixture of nitric acid and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. Consequently, the regiochemical outcome of the nitration of this compound can be complex and highly dependent on the reaction conditions.

While specific literature on the direct nitration of this compound is sparse, the synthesis of 2-amino-5-nitroacetophenone is typically achieved through the reduction of 2,5-dinitroacetophenone or other multi-step synthetic routes. For comparison, the nitration of acetophenone, which lacks the amino group, primarily yields the meta-nitro product.

Reaction Scheme: Potential Nitration Products

Nitration_Products Start This compound Reagents HNO₃ / H₂SO₄ Start->Reagents Product3 Anilinium Ion Intermediate Start->Product3 Protonation Product1 2'-Amino-5'-nitroacetophenone (para to -NH₂) Reagents->Product1 Major product (mild conditions) Product2 2'-Amino-3'-nitroacetophenone (ortho to -NH₂) Reagents->Product2 Minor product Product4 Meta-directing products Product3->Product4 Nitration

Caption: Potential outcomes of the nitration of this compound.

Friedel-Crafts Reactions

The amino group of this compound is a strong Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions. This forms a complex that deactivates the aromatic ring towards electrophilic substitution. Therefore, direct Friedel-Crafts alkylation or acylation of this compound is generally not feasible. To overcome this, the amino group must first be protected, for example, by converting it to an amide. The acetyl group of the resulting acetanilide is less basic and allows the Friedel-Crafts reaction to proceed.

Workflow: Friedel-Crafts Acylation with Protection

FC_Acylation_Workflow cluster_steps Experimental Workflow Start This compound Protection Protection of Amino Group (e.g., Acetylation) Start->Protection Step 1 Acylation Friedel-Crafts Acylation (Acyl Halide, Lewis Acid) Protection->Acylation Step 2 Deprotection Deprotection of Amino Group (Hydrolysis) Acylation->Deprotection Step 3 Product Acylated this compound Derivative Deprotection->Product Final Product

Caption: Workflow for Friedel-Crafts acylation of this compound.

Reactions with Carbonyl Electrophiles: Synthesis of Quinolines

This compound is a key precursor in the synthesis of quinolines, a class of heterocyclic compounds with significant biological activity.

Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. In the case of this compound, it reacts with a carbonyl compound to form a quinoline derivative.

Reaction Mechanism: Friedländer Synthesis

Friedlander_Mechanism A This compound C Aldol Adduct A->C B Carbonyl Compound (e.g., Ketone) B->C + D Enone Intermediate C->D - H₂O E Cyclized Intermediate D->E Intramolecular Cyclization F Quinolone Product E->F - H₂O

Caption: Simplified mechanism of the Friedländer quinoline synthesis.

Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. While typically used with anilines, derivatives of this compound can also participate in similar acid-catalyzed cyclization reactions.

Other Reactions with Electrophiles

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds. The Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a weak electrophile. Due to the electron-rich nature of the aromatic ring in this compound, it is expected to undergo formylation, likely at the 5'-position.

Experimental Protocol: General Vilsmeier-Haack Formylation [2]

  • To a solution of the substrate (1.0 equiv) in DMF, add the Vilsmeier reagent (1.5 equiv) at 0 °C.

  • Stir the reaction mixture for several hours at room temperature.

  • Quench the reaction by adding a solution of sodium acetate in water at 0 °C.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. The acetyl group of this compound provides an enolizable proton, making it a suitable substrate for the Mannich reaction. This reaction leads to the formation of a β-amino-carbonyl compound, known as a Mannich base.

Reaction Scheme: Mannich Reaction

Mannich_Reaction A This compound D Mannich Base A->D B Formaldehyde B->D + C Secondary Amine (e.g., Dimethylamine) C->D +

Caption: General scheme of the Mannich reaction with this compound.

Conclusion

This compound exhibits a rich and diverse reactivity towards electrophiles, governed by the electronic properties of its amino and acetyl substituents. While classical electrophilic aromatic substitution reactions like halogenation are straightforward, others such as nitration and Friedel-Crafts reactions require careful consideration of reaction conditions and potential side reactions due to the reactivity of the amino group. Furthermore, its ability to participate in condensation reactions with carbonyl electrophiles makes it an invaluable precursor for the synthesis of quinolines and other heterocyclic systems of interest in medicinal chemistry and materials science. This guide provides a foundational understanding of these reactions, offering a starting point for further exploration and application in research and development.

References

The Elusive Crystalline Landscape of 2'-Aminoacetophenone: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the solid-state properties of a compound is critical for ensuring product quality, stability, and bioavailability. This technical guide addresses the topic of the crystal structure and polymorphism of 2'-Aminoacetophenone. However, a comprehensive review of publicly available scientific literature and structural databases reveals a significant gap in the characterization of its solid forms. To date, no specific studies detailing the crystal structure or polymorphic forms of this compound have been published.

While the crystal structures of derivatives and isomers of this compound have been reported, such as for p-aminoacetophenone, this information does not directly translate to the ortho-substituted compound of interest. The unique positioning of the amino and acetyl groups in this compound can lead to distinct intermolecular interactions and crystal packing, making dedicated studies essential.

General Properties and Synthesis

This compound, also known as o-aminoacetophenone, is an aromatic ketone.[1] It is a yellow to yellow-brown liquid at room temperature with a characteristic grape-like odor.[1] The compound is slightly soluble in water but shows good solubility in organic solvents like dichloromethane, DMSO, and methanol.[1]

Several synthetic routes for this compound have been described in the literature, including:

  • The reduction of o-nitroacetophenone.

  • The Friedel-Crafts acylation of aniline, which can present challenges in post-reaction workup.

  • The reaction of methyl lithium with isatoic anhydride.

The Importance of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. Such differences can significantly impact the physicochemical properties of a compound, including:

  • Solubility and Dissolution Rate: Different polymorphs can exhibit varying solubilities, which directly affects the bioavailability of a drug substance.

  • Stability: One polymorph may be more thermodynamically stable than others under certain conditions. Metastable forms can convert to a more stable form over time, potentially altering the properties of the final product.

  • Mechanical Properties: Hardness, tabletability, and flowability can all be influenced by the crystalline form.

Given the importance of these properties in drug development, polymorph screening is a crucial step in the characterization of any active pharmaceutical ingredient (API).

Future Research Directions

The absence of crystallographic data for this compound presents an open area for research. A systematic investigation into its solid-state properties would be highly valuable. Such a study would typically involve the following experimental workflow:

Figure 1. A generalized experimental workflow for polymorph screening and characterization.

A logical relationship for investigating polymorphism would involve exploring the influence of various crystallization conditions on the resulting solid form.

References

2'-Aminoacetophenone as a precursor in natural product synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: 2'-Aminoacetophenone as a Precursor in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic ketone and a vital intermediate in the fine chemical industry, widely recognized for its role in synthesizing intermediates for pharmaceuticals and pesticides.[1][2] Structurally, it is an acetophenone where an amino group replaces one of the ortho hydrogens of the phenyl group.[2] This versatile building block is a cornerstone in the diversity-oriented synthesis (DOS) of natural product analogs, enabling the creation of molecular libraries with diverse structural features.[3][4] Its applications are particularly prominent in the synthesis of quinolone antibiotics, tryptanthrin alkaloids, and various heterocyclic compounds that form the scaffolds of numerous bioactive natural products.[1][3][5] This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on key reaction pathways, experimental protocols, and quantitative data for the synthesis of major natural product classes.

Synthesis of Quinolone Alkaloids (Azaflavones)

2-Aryl-4-quinolones, also known as azaflavones, are structural analogs of flavones and have garnered significant attention as lead compounds in drug discovery, particularly as anticancer agents.[3] A primary synthetic route to these compounds begins with this compound. The general strategy involves the reaction of ortho-amino acetophenones with an aroyl chloride or a corresponding arylcarboxylic acid to form an amide intermediate, which then undergoes cyclization.[3]

General Synthetic Workflow

The synthesis follows a two-step process: acylation of the amino group of this compound followed by a base-catalyzed intramolecular cyclization to form the quinolone ring system.

G cluster_start Starting Materials cluster_product Final Product A This compound C Amide Intermediate A->C Acylation (e.g., Triethylamine) B Aroyl Chloride / Arylcarboxylic Acid D 2-Aryl-4-quinolone C->D Intramolecular Cyclization (e.g., t-BuOK)

Caption: Synthetic pathway for 2-Aryl-4-quinolones from this compound.

Quantitative Data for 2-Aryl-4-quinolone Synthesis
Starting Material (1)Starting Material (2)Base / CatalystConditionsProductYield (%)Reference
2'-Amino-3',5'-dimethoxyacetophenoneCinnamoyl chlorideTriethylamine, then t-BuOKN/AAzocane derivative (instead of expected 4-quinolone)N/A[3]
This compound1,3-Dicarbonyl compoundLactic AcidN/A2-Substituted quinolineN/A[6]

Note: Specific yield data for a direct 2-aryl-4-quinolone synthesis from this compound was not detailed in the provided search results, though the pathway is well-established.[3]

Experimental Protocol: Synthesis of Azocane Derivative[3]

This protocol illustrates a related synthesis starting from a substituted this compound, which, under specific basic conditions, yields an azocane derivative instead of the expected 4-quinolone.

  • Amide Formation : Treat 2'-amino-3',5'-dimethoxyacetophenone (1 equivalent) with cinnamoyl chloride (1 equivalent) in the presence of triethylamine.

  • Reaction Monitoring : Monitor the reaction for the formation of the expected amide intermediate.

  • Cyclization : Treat the resulting amide intermediate with a strong base such as potassium tert-butoxide (t-BuOK).

  • Product Isolation : The reaction yields the azocane derivative. Isolate and purify the product using standard chromatographic techniques.

Synthesis of Tryptanthrin Alkaloids

Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) is a natural indole quinazoline alkaloid with a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[7] Several synthetic approaches utilize this compound as a key precursor, often involving a domino oxidative cyclization or condensation with isatoic anhydride derivatives.[5][8]

General Synthetic Workflow

A common method involves the copper-promoted oxidative domino reaction of this compound with an isatoic anhydride. This one-pot synthesis provides a direct route to the tryptanthrin scaffold.

G cluster_start Starting Materials cluster_product Final Product A This compound C Tryptanthrin A->C Domino Oxidative Cyclization (e.g., CuI / DMSO) B Isatoic Anhydride B->C Domino Oxidative Cyclization (e.g., CuI / DMSO)

Caption: One-pot synthesis of Tryptanthrin from this compound.

Quantitative Data for Tryptanthrin Synthesis
Starting Material (1)Starting Material (2)Catalyst / ReagentsConditionsProductYield (%)Reference
2-Aminoaryl methyl ketonesIsatoic anhydridesCuI / DMSON/ATryptanthrin derivativesN/A[5]
IsatinIsatoic anhydrideTetrabutylammonium salt-based ionic liquidsMicrowave (MW)TryptanthrinExcellent[8]
Anthranilic acid, methyl anthranilate, ethyl orthoformateN/ALDATwo stepsTryptanthrin54 (moderate)[5]
Experimental Protocol: General Domino Synthesis of Tryptanthrin Derivatives[5]
  • Reactant Mixture : In a suitable reaction vessel, combine the 2-aminoaryl methyl ketone (1 equivalent) and the isatoic anhydride derivative (1 equivalent).

  • Catalyst and Solvent : Add the copper(I) iodide (CuI) catalyst and dimethyl sulfoxide (DMSO) as the solvent and oxidant.

  • Reaction Conditions : Heat the mixture under conditions appropriate to promote the oxidative domino reaction.

  • Workup and Purification : Upon completion, cool the reaction mixture and perform an appropriate workup, typically involving extraction and washing. Purify the crude product via column chromatography to isolate the tryptanthrin derivative.

Synthesis of Indazoles

Indazoles are bicyclic heterocyclic compounds that are important scaffolds in medicinal chemistry. A metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes, derived from this compound, provides an efficient route to these structures.[9]

General Synthetic Workflow

The process involves two main steps: the conversion of this compound to its corresponding oxime, followed by cyclization to form the indazole ring.

G A This compound B (E)-2'-Aminoacetophenone Oxime A->B Hydroxylamine hydrochloride, Sodium hydroxide, 60 °C C 3-Methyl-1H-indazole B->C 1. Methanesulfonyl chloride 2. Intramolecular Cyclization

Caption: Two-step synthesis of 3-Methyl-1H-indazole.

Quantitative Data for Indazole Synthesis
StepStarting MaterialReagentsConditionsProductYield (%)Reference
1. OximationThis compound (72.8 mmol)Hydroxylamine hydrochloride (2.97 equiv), Sodium hydroxide (8.16 equiv)Water/Ethanol, 60 °C, 1 h(E)-2'-aminoacetophenone oximeN/A[9]
2. Cyclization(E)-2'-aminoacetophenone oximeMethanesulfonyl chloride0-5 °C, 1.5 h3-Methyl-1H-indazoleN/A[9]
Experimental Protocol: Synthesis of (E)-2'-aminoacetophenone oxime[9]
  • Solution Preparation : In a reaction flask, prepare a solution using 17.0 mL of distilled water and 93.0 mL of ethanol.

  • Addition of Reactants : To the stirring solution, add this compound (9.00 mL, 10.0 g, 72.8 mmol, 1.00 equiv) via syringe.

  • Base and Reagent Addition : Add Hydroxylamine hydrochloride (15.4 g, 223 mmol, 2.97 equiv) in one portion, followed by Sodium hydroxide (23.7 g, 594 mmol, 8.16 equiv). Note: The addition of NaOH is exothermic.

  • Heating : Place the reaction flask in an oil bath and maintain the internal temperature at 60 °C for 1 hour.

  • Reaction Monitoring : Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Isolation : After completion, perform an appropriate workup including extraction and recrystallization to obtain the pure oxime product.

Biosynthesis of this compound

In biological systems, this compound can be synthesized from the metabolism of tryptophan.[10] This pathway is significant in microbiology, as this compound is a known volatile compound responsible for the grape-like odor used to detect Pseudomonas aeruginosa in cultures.[2]

Biosynthetic Pathway

The biosynthesis proceeds from the amino acid L-tryptophan, which is metabolized to kynurenine. Subsequent enzymatic steps can lead to the formation of this compound.[10]

G A L-Tryptophan B Kynurenine A->B Enzymatic Reactions C This compound B->C Metabolism / Decarboxylation

Caption: Biosynthetic route to this compound from L-tryptophan.

This biosynthetic route is also relevant in oenology, where this compound is considered an off-flavor compound associated with the atypical ageing (ATA) of white wines, originating from the degradation of indole-3-acetic acid, a tryptophan derivative.[11]

Conclusion

This compound stands out as a remarkably versatile and valuable precursor in the synthesis of a wide array of natural products and their analogs. Its utility in constructing complex heterocyclic systems such as quinolones, tryptanthrins, and indazoles underscores its importance in medicinal chemistry and drug development. The synthetic routes, from classic condensation reactions to modern domino processes, offer chemists a powerful toolkit for molecular construction. Furthermore, understanding the biosynthetic origins of this compound provides crucial insights into its roles in microbiology and food science. Continued exploration of new reactions and methodologies involving this key building block will undoubtedly lead to the discovery of novel bioactive compounds with significant therapeutic potential.

References

Methodological & Application

Application of 2'-Aminoacetophenone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: 2'-Aminoacetophenone is a versatile building block in organic synthesis, serving as a crucial precursor for a variety of heterocyclic compounds with significant pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound. The applications covered include the synthesis of quinoline and quinazolinone scaffolds, which are central to the development of anti-inflammatory and anticonvulsant agents, respectively. Additionally, a protocol for the synthesis of a key intermediate for the anti-diabetic drug, Linagliptin, is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Synthesis of Quinolines via Friedländer Annulation for Anti-Inflammatory Agents

The Friedländer annulation is a classic and efficient method for the synthesis of quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Quinolines are a prominent class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory properties. Many quinoline derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Experimental Protocol: Synthesis of Ethyl 2-methylquinoline-3-carboxylate

This protocol details the acid-catalyzed Friedländer condensation of this compound with ethyl acetoacetate.

Materials:

  • This compound (98%)

  • Ethyl acetoacetate (99%)

  • Acetic acid (glacial)

  • Ethanol

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield ethyl 2-methylquinoline-3-carboxylate as a white solid.[1]

Quantitative Data for Quinolines as COX-2 Inhibitors

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative quinoline derivatives.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid>220.043>513
Celecoxib (Reference)24.30.060405
Quinoline-pyrazole derivative 12c>100.1>100
Quinoline-pyrazole derivative 14a>100.11>90.9
Quinoline-pyrazole derivative 14b>100.11>90.9

Data sourced from multiple studies for representative compounds.[2][3]

Anti-Inflammatory Signaling Pathway

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Quinoline_Derivative Quinoline Derivative (from this compound) Quinoline_Derivative->COX2 Inhibition

Synthesis of Quinazolinones for Anticonvulsant Agents

Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticonvulsant effects. The mechanism of action for many anticonvulsant quinazolinones is believed to involve the modulation of GABAergic neurotransmission.

Experimental Protocol: Synthesis of 2-Methyl-3-aryl-4(3H)-quinazolinones

This protocol describes a general two-step synthesis of 2-methyl-3-aryl-4(3H)-quinazolinones starting from this compound.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from this compound This is an adaptation of a common method, as direct protocols from this compound are less common than from anthranilic acid. The first step involves the conversion of the amino group to an amide.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., pyridine), add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry to obtain N-(2-acetylphenyl)acetamide.

  • Reflux the N-(2-acetylphenyl)acetamide in an excess of acetic anhydride for 3-5 hours.

  • Remove the excess acetic anhydride under reduced pressure.

  • Triturate the residue with petroleum ether, filter, and dry to yield 2-methyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 2-Methyl-3-aryl-4(3H)-quinazolinone

Materials:

  • 2-Methyl-4H-3,1-benzoxazin-4-one (from Step 1)

  • Substituted aniline (e.g., aniline, p-toluidine) (1.0 eq)

  • Glacial acetic acid

Procedure:

  • A mixture of 2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) and the appropriate substituted aniline (1.0 eq) in glacial acetic acid is refluxed for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with a small amount of cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-methyl-3-aryl-4(3H)-quinazolinone.

Quantitative Data for Anticonvulsant Quinazolinones

The anticonvulsant activity of quinazolinone derivatives is often evaluated in vivo using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The data is typically presented as the median effective dose (ED₅₀).

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)
2-Methyl-3-o-tolyl-4(3H)-quinazolinone (Methaqualone)25.570.051.0
2-Ethyl-3-o-tolyl-4(3H)-quinazolinone21.060.045.0
2-Propyl-3-o-tolyl-4(3H)-quinazolinone35.090.065.0
Phenytoin (Reference)9.5>15068.0

Data represents examples from literature for structure-activity relationship understanding.[4]

Anticonvulsant Signaling Pathway

G GABA_A_Receptor GABA-A Receptor Chloride_Influx Increased Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Seizure_Suppression Seizure Suppression Reduced_Excitability->Seizure_Suppression Quinazolinone_Derivative Quinazolinone Derivative (from this compound) Quinazolinone_Derivative->GABA_A_Receptor Positive Allosteric Modulation

Synthesis of a Key Intermediate for Linagliptin

This compound is a key starting material for the synthesis of 2-(chloromethyl)-4-methylquinazoline, a crucial intermediate in the production of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

Experimental Protocol: Synthesis of 2-(chloromethyl)-4-methylquinazoline

Materials:

  • This compound (98%)

  • Chloroacetamide (99%)

  • Phosphoric acid (H₃PO₄)

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (13.52 g, 0.1 mol) in 80 mL of absolute ethanol with stirring.

  • Add phosphoric acid (11.76 g, 0.12 mol) to the solution.

  • Slowly add a solution of chloroacetamide (10.29 g, 0.11 mol) dissolved in 20 mL of absolute ethanol at room temperature.

  • Heat the reaction mixture to reflux for 45 hours.

  • After cooling, filter the reaction mixture.

  • Wash the filtrate with saturated brine solution.

  • Evaporate the solvent from the filtrate and extract the organic phase with ethyl acetate.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Concentrate the solution and dry under vacuum to obtain 2-(chloromethyl)-4-methylquinazoline as a solid.[5]

Quantitative Data for the Synthesis of 2-(chloromethyl)-4-methylquinazoline
ParameterValue
Yield94.26%
Purity99.9%

Data obtained from an optimized laboratory procedure.[5]

Linagliptin Signaling Pathway

G cluster_0 Incretin Hormones (GLP-1, GIP) GLP1_GIP GLP-1 and GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Pancreatic_Beta_Cells Pancreatic β-Cells GLP1_GIP->Pancreatic_Beta_Cells Stimulates Pancreatic_Alpha_Cells Pancreatic α-Cells GLP1_GIP->Pancreatic_Alpha_Cells Inhibits Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Insulin_Secretion Increased Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion Decreased Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon_Secretion Glucagon_Secretion->Glucose_Homeostasis Linagliptin Linagliptin Linagliptin->DPP4 Inhibition

Disclaimer: The provided protocols are for informational purposes and should be performed by qualified personnel in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times.

References

Application Notes and Protocols for the Use of 2'-Aminoacetophenone as an Analytical Standard in Food Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Aminoacetophenone (2-AAP) is a volatile aromatic compound recognized for its distinct grape-like aroma. In the realm of food science, it is a significant flavor component in various products, including wine, honey, tea, and masa corn flour.[1][2] Beyond its role as a flavorant, 2-AAP is also a crucial marker for the "untypical aging off-flavor" (UTA) in wine, making its accurate quantification essential for quality control.[1] These application notes provide detailed methodologies for the use of this compound as an analytical standard in food analysis, with a primary focus on its determination in wine, for which validated methods are well-established.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₈H₉NO
Molar Mass 135.16 g/mol
Appearance Yellow to yellow-brown liquid
Odor Grape-like
Boiling Point 85-90 °C at 0.5 mmHg
Density 1.112 g/mL at 25 °C
CAS Number 551-93-9

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound in grape juice and wine, as reported by Dutra et al. (2018).[1][2]

Table 1: Method Validation Parameters for this compound Analysis by GC-MS [1][2]

ParameterGrape JuiceWine
Linearity (R²) > 0.9952> 0.9952
Accuracy (CV%) < 12.9%< 12.9%
Recovery (%) 76.6%85.0%
Limit of Detection (LOD) 94 µg/L94 µg/L
Limit of Quantification (LOQ) 277 µg/L277 µg/L

Table 2: Recovery of this compound in Spiked Wine Samples using Stir Bar Sorptive Extraction (SBSE) coupled with GC-MS

Sample MatrixRecovery (%)
Wine83.5 ± 8.6

Experimental Protocols

Protocol 1: Determination of this compound in Wine and Grape Juice by GC-MS

This protocol is based on the validated method described by Dutra et al. (2018).[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 mL of the grape juice or wine sample, add 5 g of anhydrous sodium sulfate.

  • Spike the sample with an appropriate internal standard (e.g., 2-octanone).

  • Perform liquid-liquid extraction with ethyl acetate.

  • Concentrate the organic extract to a final volume of 200 µL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 5975C MS or equivalent

  • Column: CP-WAX 52 CB capillary column (30 m x 0.25 mm x 0.25 µm)

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a flow rate of 0.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min

    • Ramp to 200 °C at 10 °C/min, hold for 5 min

    • Ramp to 220 °C at 10 °C/min

  • MS Detector Temperature: 200 °C

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor for this compound: m/z 92, 120, 135, 136[1]

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in a suitable solvent.

  • Analyze the standards using the same GC-MS method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the amount of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Analysis of this compound in Wine using Stir Bar Sorptive Extraction (SBSE) with GC-MS

This protocol provides a general guideline for the SBSE technique, which has been shown to be effective for the analysis of 2-AAP in wine.

1. Sample Preparation and Extraction

  • Adjust the pH of a 10 mL wine sample to 8.0 using 1 M NaOH.

  • Place the sample in a headspace vial.

  • Add a stir bar coated with a suitable sorbent (e.g., polydimethylsiloxane - PDMS).

  • Stir the sample at a constant speed (e.g., 700 rpm) for a defined period (e.g., 120 min) at a controlled temperature (e.g., 18 °C).

  • After extraction, remove the stir bar, rinse with ultrapure water, and dry carefully.

2. Thermal Desorption and GC-MS Analysis

  • Place the stir bar in a thermal desorption tube.

  • Thermally desorb the analytes onto a cooled injection system.

  • Analyze the desorbed compounds using a GC-MS system with a suitable capillary column (e.g., HP-5ms) and temperature program.

Occurrence in Other Food Matrices

While validated quantitative methods for this compound in the following matrices are not as extensively documented in readily available literature, its presence has been reported:

  • Honey: 2-AAP has been identified as a volatile component in honey. Analysis would likely involve headspace solid-phase microextraction (HS-SPME) or solvent extraction followed by GC-MS.

  • Tea: The volatile profile of tea can include 2-AAP. Analytical approaches would be similar to those used for honey, employing techniques like SPME-GC-MS or LC-MS/MS for the analysis of tea infusions.

  • Corn Products: this compound is a key flavor component in masa corn flour products. Its analysis would typically involve solvent extraction of the volatile fraction followed by GC-MS.

For these matrices, the development and validation of a specific analytical method would be required, following established guidelines for method validation to determine parameters such as linearity, accuracy, precision, LOD, and LOQ.

Visualizations

Logical Workflow for this compound Analysis

analytical_workflow General Analytical Workflow for this compound sample Food Sample (e.g., Wine, Honey, Tea) prep Sample Preparation (e.g., LLE, SPME, SBSE) sample->prep analysis Instrumental Analysis (GC-MS or LC-MS/MS) prep->analysis data Data Acquisition and Processing analysis->data quant Quantification (Using this compound Standard) data->quant result Result Reporting quant->result

Caption: General analytical workflow for the quantification of this compound in food samples.

Formation Pathway of this compound in Wine

formation_pathway Simplified Formation Pathway of this compound (2-AAP) in Wine tryptophan Tryptophan iaa Indole-3-acetic acid (IAA) tryptophan->iaa oxidation Oxidative Degradation (in the presence of SO2 and O2) iaa->oxidation aap This compound (2-AAP) 'Untypical Aging Off-flavor' oxidation->aap

Caption: The formation of 2-AAP in wine is primarily linked to the oxidative degradation of indole-3-acetic acid.

References

Troubleshooting & Optimization

Overcoming challenges in the Friedel-Crafts acylation of anilines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Friedel-Crafts Acylation of Anilines

This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the Friedel-Crafts acylation of anilines and their derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does the standard Friedel-Crafts acylation reaction fail when using aniline?

The primary reason for failure is a detrimental acid-base reaction between the aniline and the Lewis acid catalyst (e.g., AlCl₃). Aniline's amino group (-NH₂) is a Lewis base, which readily reacts with the Lewis acid catalyst.[1][2] This interaction forms a stable complex, putting a positive charge on the nitrogen atom.[3][4] Consequently, the benzene ring becomes strongly deactivated towards the desired electrophilic aromatic substitution, halting the acylation reaction.[5][6][7]

Q2: Instead of the desired ketone, I isolated an anilide (an amide). What happened?

You have experienced N-acylation instead of the intended C-acylation (ring acylation). The lone pair of electrons on the nitrogen of the amino group is highly nucleophilic and will preferentially attack the acylating agent (e.g., acetyl chloride) directly.[8][9] This reaction is generally faster than the ring acylation and results in the formation of an amide, such as acetanilide.[9]

Q3: How can I successfully achieve C-acylation on an aniline ring?

The most effective strategy is a three-step process:

  • Protection: Convert the amino group into an amide (e.g., acetanilide) by reacting the aniline with an acylating agent like acetic anhydride.[2][10] This reduces the basicity of the nitrogen and directs the subsequent reaction to the aromatic ring.

  • Friedel-Crafts Acylation: Perform the Friedel-Crafts acylation on the protected anilide. The acetylated amino group is an ortho, para-director and activates the ring for electrophilic substitution.

  • Deprotection: Hydrolyze the amide group back to the primary amine to yield the final acylated aniline product.[2]

Q4: What is the expected regioselectivity when acylating a protected anilide like acetanilide?

The acylation of anilides typically yields the para-substituted product as the major isomer. The N-acetyl group is sterically bulky, which hinders the approach of the electrophile to the ortho positions, thus favoring substitution at the less hindered para position.

Q5: Are there alternative catalysts to aluminum chloride (AlCl₃) that are more effective for this reaction?

Yes, modern methods have introduced catalysts that can be more efficient and require only catalytic amounts, reducing waste. For the acylation of protected anilides, catalysts such as hafnium(IV) triflate (Hf(OTf)₄) and bismuth(III) triflate (Bi(OTf)₃) have proven effective.[11] Some protocols report success using these catalysts in specific solvent systems, such as nitromethane with lithium perchlorate, which can enhance Lewis acidity.[11]

Q6: What is the Fries Rearrangement, and how is it relevant to this synthesis?

The Fries rearrangement is a related reaction where a phenolic ester is converted to a hydroxy aryl ketone using a Lewis acid catalyst.[12][13] It involves the migration of an acyl group from the phenolic oxygen to the aromatic ring.[12][14] While not a direct acylation of aniline, an analogous "anionic N-Fries rearrangement" exists for N-acylated anilines (anilides), providing an alternative route to ortho-acylated anilines.[15][16]

Troubleshooting Guide

Problem 1: No reaction or extremely low yield of the C-acylated product.

  • Possible Cause: Direct reaction of the unprotected aniline with the Lewis acid catalyst.

  • Diagnosis: The reaction mixture may show precipitation of the aniline-Lewis acid salt.[3]

  • Solution: Ensure the amino group is protected as an amide (e.g., acetanilide) before introducing the Lewis acid and the second acylating agent.

Problem 2: The isolated product is an amide, not the target aryl ketone.

  • Possible Cause: N-acylation has occurred.

  • Diagnosis: Characterization (NMR, IR, melting point) confirms the formation of an anilide rather than a ketoaniline.

  • Solution: The reaction sequence must be corrected. Protect the aniline first, then perform the Friedel-Crafts acylation as a separate step.

Problem 3: The reaction requires more than a stoichiometric amount of Lewis acid catalyst.

  • Possible Cause: The product, an aryl ketone, is also a Lewis base and forms a stable complex with the Lewis acid (e.g., AlCl₃).[17]

  • Diagnosis: This is a known feature of classical Friedel-Crafts acylations. The catalyst is consumed during the reaction and cannot be regenerated until aqueous workup.[17]

  • Solution:

    • Use the required stoichiometric amount of the Lewis acid.

    • Explore modern catalytic systems that do not form such stable complexes and can be used in smaller, truly catalytic amounts, such as Hf(OTf)₄.[11]

Visualizations

aniline Aniline (Lewis Base) complex Deactivated Complex [Aniline-AlCl₃]⁺ aniline->complex Acid-Base Reaction lewis_acid AlCl₃ (Lewis Acid) lewis_acid->complex no_reaction No C-Acylation complex->no_reaction Ring Deactivation

Caption: The core problem: Aniline reacts with the Lewis acid catalyst.

start Aniline step1 Acetanilide (Protected Amine) start->step1 1. Protection (e.g., Acetic Anhydride) step2 Acylated Acetanilide step1->step2 2. Friedel-Crafts Acylation (RCOCl, AlCl₃) end Acylated Aniline (Final Product) step2->end 3. Deprotection (Acid/Base Hydrolysis)

Caption: Recommended workflow for successful C-acylation of aniline.

start Low / No Yield? check_protection Was the amine group protected first? start->check_protection solution_protect Solution: Protect the amine as an anilide before acylation. check_protection->solution_protect No check_catalyst Review catalyst type and stoichiometry. Consider alternatives to AlCl₃. check_protection->check_catalyst Yes

Caption: Troubleshooting decision tree for low-yield reactions.

Data Presentation

Table 1: Comparison of Catalytic Systems for Acylation of Acetanilide

Catalyst SystemAcylating AgentSolventTemp (°C)Time (h)Yield (%)Reference
AlCl₃ (3.2 equiv.)Acetic Anhydride1,2-Dichloroethane50129[18]
Ga(OTf)₃ (10 mol%) / LiClO₄Acetic AnhydrideMeNO₂501291[11][18]
Hf(OTf)₄ (5 mol%) / LiClO₄Acetic AnhydrideMeNO₂501288[11]
Bi(OTf)₃ (10 mol%)Acetic AnhydrideMeNO₂60285[11]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Protection of Aniline (Synthesis of Acetanilide)

This protocol is adapted from standard laboratory procedures.[10]

  • Preparation: In a 100 mL flask, dissolve 2.0 g of aniline in 50 mL of water. Add 1.8 mL of concentrated hydrochloric acid and stir until the aniline hydrochloride fully dissolves.

  • Reagent Addition: In a separate beaker, prepare a solution of 2.2 g of sodium acetate in 15 mL of water. Measure 2.5 mL of acetic anhydride.

  • Reaction: To the stirred aniline hydrochloride solution, add the 2.5 mL of acetic anhydride in one portion. Immediately follow with the rapid addition of the sodium acetate solution.

  • Precipitation & Isolation: Stir the mixture vigorously. A white precipitate of acetanilide will form. Cool the flask in an ice-water bath for 15-20 minutes to maximize crystallization.

  • Purification: Collect the crude acetanilide by vacuum filtration, washing the solid with a small amount of cold water. The product can be further purified by recrystallization from hot water. Dry the purified crystals before proceeding to the next step.

Protocol 2: Friedel-Crafts Acylation of Acetanilide (Example: Acetylation)

This protocol is a representative procedure based on established methods.[19]

  • Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas trap (to handle evolved HCl).

  • Catalyst Suspension: To the flask, add 1.5 g of the dried acetanilide from Protocol 1 and 20 mL of a dry solvent (e.g., 1,2-dichloroethane). Cool the mixture in an ice bath. Carefully and quickly add 3.2 g of anhydrous aluminum chloride (AlCl₃). The mixture will form a slurry.

  • Acylating Agent Addition: Dissolve 1.0 mL of acetyl chloride in 5 mL of dry 1,2-dichloroethane and place it in the dropping funnel. Add the acetyl chloride solution dropwise to the stirred, cooled slurry over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then heat to 50°C for 1-2 hours, monitoring by TLC.

  • Workup: Carefully pour the cooled reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl. Stir until the complex decomposes. Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic phases.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product (p-acetamidoacetophenone) can be purified by recrystallization or column chromatography.

References

Purification of crude 2'-Aminoacetophenone by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of crude 2'-aminoacetophenone using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial conditions for purifying this compound by flash column chromatography?

A1: For a standard purification, silica gel is the most common stationary phase. A good starting point for the mobile phase (eluent) is a mixture of ethyl acetate and hexanes. Based on reaction data where this compound is a starting material, it has an Rf value of 0.64 in 20% ethyl acetate/hexanes, suggesting it is moderately polar.[1] Therefore, an initial eluent system of 10-20% ethyl acetate in hexanes is a reasonable starting point.

Q2: How do I select the appropriate stationary phase?

A2: Silica gel (SiO₂) is the standard choice for purifying this compound and related compounds due to its effectiveness in separating molecules based on polarity. For routine purifications, silica gel with a mesh size of 230-400 is suitable for flash chromatography.[1] Neutral alumina can be an alternative if the compound shows instability or irreversible adsorption on the acidic silica surface, though this is less common.

Q3: How can I monitor the separation during chromatography?

A3: Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation. Use the same eluent system planned for the column to develop the TLC plate. Visualize the spots under a UV lamp, as this compound is UV active.[1] An appropriate Rf value for collection during column chromatography is typically between 0.2 and 0.4; adjust the mobile phase polarity to achieve this on the TLC plate before running the column.

Q4: What are the stability and handling considerations for this compound?

A4: this compound is a yellow to yellow-brown liquid that should be stored at 2-8°C.[2] It is classified as an irritant, causing skin, eye, and respiratory irritation.[3] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[3] Some evidence suggests it can decompose under vigorous conditions, so it is advisable to avoid excessive heat during solvent removal (e.g., rotary evaporation).[4]

Q5: Should I perform a "wet" or "dry" loading of my crude sample?

A5: Both methods can be effective.

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. This is suitable for liquid or oily samples.

  • Dry Loading: If the crude product is a solid or a thick oil, it can be pre-adsorbed onto a small amount of silica gel.[1] To do this, dissolve the crude material in a volatile solvent (e.g., dichloromethane), mix it with silica gel to form a free-flowing powder, and evaporate the solvent completely. This powder is then carefully added to the top of the packed column. Dry loading often results in better resolution and sharper bands.

Experimental Protocols

Protocol 1: General Flash Column Chromatography of this compound

This protocol is a general guideline for purifying this compound on a gram scale.

  • Mobile Phase Selection:

    • Using TLC, determine a suitable solvent system. Start with 10% ethyl acetate in hexanes and increase the polarity as needed to achieve an Rf value of ~0.3 for this compound.

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size (e.g., a 2.5-inch diameter column for ~10g of crude material).[1]

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel (e.g., 400g for a 10g sample) in the initial, low-polarity mobile phase.[1]

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped. The top of the silica bed should be flat.

    • Add a protective layer of sand on top of the packed silica.

  • Sample Loading (Dry Load Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) and mix to form a paste.

    • Concentrate this mixture by rotary evaporation until a dry, free-flowing powder is obtained.[1]

    • Carefully layer this powder onto the sand at the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Begin elution, collecting fractions in test tubes or flasks. Maintain a constant flow rate.

    • If a gradient elution is needed, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). A common strategy is to start with a less polar mixture (e.g., 2:3 ethyl acetate-hexanes) and switch to a more polar one (e.g., 1:1 ethyl acetate-hexanes) after the initial impurities have eluted.[1]

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator at a moderate temperature (e.g., <45°C) to yield the purified this compound.[1]

Quantitative Data

The retention factor (Rf) is critical for predicting the behavior of a compound on a chromatography column. The following data has been adapted from related experimental procedures.

CompoundStationary PhaseMobile Phase (Eluent)Rf Value
This compound (as starting material)Silica Gel20% Ethyl Acetate / Hexanes0.64[1]
This compound Oxime (product)Silica Gel20% Ethyl Acetate / Hexanes0.29[1]
3-Methyl-1H-indazole (related product)Silica Gel1:1 Ethyl Acetate / Hexanes0.50[1]

Table 1: Rf values of this compound and related compounds on silica gel.

Visualized Workflows and Guides

Purification_Workflow Crude Crude this compound TLC 1. TLC Analysis (Select Eluent) Crude->TLC Prepare 2. Prepare Column (Slurry Pack) TLC->Prepare Eluent Choice Load 3. Load Sample (Dry or Wet Load) Prepare->Load Elute 4. Elute Column & Collect Fractions Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Fractions Confirmed Evaporate 7. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Guide

Q: My compound is eluting too quickly (high Rf) or with the solvent front. What should I do?

A: This indicates the mobile phase is too polar. Decrease the polarity by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in hexanes).

Q: My compound is stuck at the top of the column (low Rf). How can I fix this?

A: The mobile phase is not polar enough to move the compound. Gradually and carefully increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). If using a non-polar solvent system, adding a small amount of a more polar solvent like methanol can help, but do this cautiously as it can drastically alter the separation.

Q: I'm observing peak/band tailing in my fractions. What is the cause?

A: Peak tailing can have several causes:

  • Column Overload: Too much sample has been loaded onto the column. Reduce the sample amount or use a larger column.

  • Strong Interaction: The amino group of this compound may be interacting strongly with acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase can mitigate this by competing for the active sites.[5]

  • Poor Packing: A void or channel in the column can lead to tailing. Ensure the column is packed uniformly.

Q: The separation between my desired compound and an impurity is poor. How can I improve resolution?

A: To improve resolution, you can:

  • Optimize the Mobile Phase: Try a different solvent system with different selectivity (e.g., substitute ethyl acetate with dichloromethane or a mix of solvents).

  • Use a Slower Flow Rate: Reducing the flow rate can increase the equilibration time and improve separation.

  • Use a Longer/Wider Column: A larger column provides more surface area for interaction, which can enhance separation.

  • Run a Shallow Gradient: A slow, gradual increase in solvent polarity can help resolve closely eluting compounds.

Troubleshooting_Poor_Separation Problem Problem: Poor Separation (Overlapping Peaks) Cause1 Is Mobile Phase Too Polar? Problem->Cause1 Cause2 Is Column Overloaded? Cause1->Cause2 No Sol1 Decrease Polarity Cause1->Sol1 Yes Cause3 Is Flow Rate Too High? Cause2->Cause3 No Sol2 Reduce Sample Load or Use Larger Column Cause2->Sol2 Yes Cause4 Is Column Packed Poorly? Cause3->Cause4 No Sol3 Decrease Flow Rate Cause3->Sol3 Yes Sol4 Repack Column Cause4->Sol4 Yes End Resolution Improved Sol1->End Sol2->End Sol3->End Sol4->End

References

Preventing degradation of 2'-Aminoacetophenone during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 2'-Aminoacetophenone to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (Yellowing/Browning) of the sample Oxidation or polymerization due to exposure to air and/or light.Store the compound under an inert atmosphere (e.g., nitrogen or argon).[1] Protect from light by using amber vials or storing in a dark place. Discard if discoloration is significant, as it may indicate the presence of impurities.
Changes in physical state (e.g., solidification of liquid) The melting point of this compound is around 20°C. Temperature fluctuations can cause it to solidify.This is normal and does not necessarily indicate degradation. Gently warm the sample to room temperature to return it to a liquid state before use.
Inconsistent analytical results (e.g., new peaks in HPLC/GC) Degradation of the compound has occurred, leading to the formation of impurities.Review storage and handling procedures. Perform a forced degradation study to identify potential degradation products. Use a validated stability-indicating analytical method for analysis.
Reduced potency or altered reactivity in experiments Significant degradation of the starting material.Re-qualify the material using a validated analytical method to assess its purity. If purity is compromised, obtain a fresh batch of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Environment: Keep in a dry and well-ventilated area.

Q2: How should I handle this compound to minimize degradation?

A2: Proper handling is crucial to prevent degradation. Follow these guidelines:

  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Minimize exposure to ambient air and light. Work quickly and reseal the container promptly after use.

  • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and chloroformates.

Q3: What are the known degradation pathways for this compound?

A3: this compound is susceptible to degradation through several pathways, primarily oxidation and photodegradation. The amino group is particularly prone to oxidation, which can lead to the formation of colored impurities and potential dimerization or polymerization. Exposure to light, especially UV light, can accelerate this process.

Q4: How can I detect and quantify the degradation of this compound?

A4: Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are recommended for detecting and quantifying degradation.[2][3] These methods can separate the parent compound from its degradation products, allowing for accurate assessment of purity and stability.

Q5: What are some potential degradation products of this compound?

A5: Based on its chemical structure, potential degradation products may include:

  • Oxidation products: Oxidation of the amino group can lead to the formation of nitroso, nitro, or dimeric/polymeric species.

  • Hydrolysis products: While generally stable to hydrolysis, under harsh acidic or basic conditions, the acetyl group could potentially be cleaved.

  • Photodegradation products: Exposure to light can lead to a variety of complex degradation products.

Quantitative Data Summary

The following table summarizes the known stability data for this compound. Note: Quantitative data on degradation rates under specific conditions is limited in the literature. The information below is based on general chemical knowledge and available data.

Condition Parameter Value Reference
Storage Temperature Recommended2-8°C[1]
Shelf Life If stored properly≥ 12 months[1]
pH Stability Susceptible to degradation inStrongly acidic and alkaline conditionsGeneral Chemical Knowledge
Photostability Light ExposureDegradation observed, especially under UV lightICH Q1B Guidelines[4][5]
Oxidative Stability Exposure to Oxidizing AgentsSusceptible to oxidationGeneral Chemical Knowledge

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) can be used.[2] A starting gradient could be 20% acetonitrile, increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation O₂, Light Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Hydrolysis Hydrolysis This compound->Hydrolysis H⁺/OH⁻, Heat Oxidized Products\n(e.g., Nitroso, Nitro compounds) Oxidized Products (e.g., Nitroso, Nitro compounds) Oxidation->Oxidized Products\n(e.g., Nitroso, Nitro compounds) Photolytic Products\n(Complex Mixture) Photolytic Products (Complex Mixture) Photodegradation->Photolytic Products\n(Complex Mixture) Hydrolysis Products\n(Potential Cleavage) Hydrolysis Products (Potential Cleavage) Hydrolysis->Hydrolysis Products\n(Potential Cleavage)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Acid Stock Solution->Acid Base Base Stock Solution->Base Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photo Photo Stock Solution->Photo Neutralization Neutralization Acid->Neutralization Base->Neutralization Dilution Dilution Oxidation->Dilution Thermal->Dilution Photo->Dilution Neutralization->Dilution HPLC/GC-MS Analysis HPLC/GC-MS Analysis Dilution->HPLC/GC-MS Analysis

Caption: Workflow for a forced degradation study.

References

Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recrystallization of 2'-Aminoacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A systematic approach to solvent selection is recommended, starting with small-scale solubility tests in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexanes) at both room temperature and their boiling points.

Q2: How can I determine the optimal solvent ratio in a mixed solvent system?

A2: For a mixed solvent system, you should use a "good" solvent in which this compound is soluble and a "poor" solvent in which it is insoluble, with the two solvents being miscible.

A common procedure is to dissolve the crude this compound in a minimal amount of the hot "good" solvent. Then, the hot "poor" solvent is added dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: What are the common impurities in this compound synthesis?

A3: The most common route to this compound is the reduction of 2'-nitroacetophenone. Therefore, a likely impurity is unreacted 2'-nitroacetophenone. Other potential byproducts can arise depending on the specific reducing agent and reaction conditions used. The solubility of 2'-nitroacetophenone is reported as insoluble in water but soluble in chloroform and ethyl acetate.[1] This difference in solubility can be exploited during the recrystallization process.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Crystal Yield 1. Too much solvent used: A large volume of solvent will keep a significant amount of the product dissolved even at low temperatures.[2][3] 2. Premature crystallization: Crystals forming in the funnel during hot filtration. 3. Incomplete precipitation: The solution was not cooled sufficiently.1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[2] 2. Pre-heat the filtration apparatus (funnel and filter paper) with hot solvent before filtering the solution. 3. Ensure the solution is cooled in an ice bath after it has reached room temperature to maximize crystal formation.
No Crystals Form 1. Supersaturation: The solution is cooled but no nucleation has occurred.[3] 2. Insufficient concentration: The solution is not saturated enough for crystals to form.1. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[3] 2. Boil off some of the solvent to increase the concentration and then allow the solution to cool again.
Oiling Out 1. High impurity concentration: Impurities can lower the melting point of the compound.[2] 2. Solution is cooling too quickly: The compound comes out of solution above its melting point.[2]1. Consider pre-purification by another method (e.g., column chromatography) if the starting material is very impure. The addition of activated charcoal during recrystallization can sometimes help remove impurities that cause oiling out.[2] 2. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help slow the cooling rate.[2]
Crystals are Colored 1. Presence of colored impurities. 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Be aware that using too much charcoal can lead to a loss of the desired product.

Experimental Protocols

General Single-Solvent Recrystallization Protocol

This protocol provides a general procedure for recrystallization from a single solvent. The choice of solvent should be determined by preliminary solubility tests.

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound and a small volume of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and fluted filter paper) by pouring a small amount of the hot, pure solvent through it. Filter the hot solution containing the dissolved this compound to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

General Two-Solvent Recrystallization Protocol

This protocol is for use when a suitable single solvent cannot be identified.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (the solvent in which it is more soluble).

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (the solvent in which it is less soluble) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5 and 6 from the single-solvent protocol, using a chilled mixture of the two solvents in the appropriate ratio for washing the crystals.[4]

Visualizing the Recrystallization Workflow

The following diagrams illustrate the decision-making process and workflow for single-solvent and two-solvent recrystallization.

Single_Solvent_Recrystallization Start Start with Crude This compound Solvent_Screening Perform Solubility Tests in Single Solvents Start->Solvent_Screening Select_Solvent Select Solvent with High Solubility Hot and Low Solubility Cold Solvent_Screening->Select_Solvent Dissolve Dissolve in Minimum Hot Solvent Select_Solvent->Dissolve Hot_Filtration Hot Gravity Filtration (if impurities or charcoal present) Dissolve->Hot_Filtration Cool Cool Slowly to Room Temperature Hot_Filtration->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Vacuum_Filtration Vacuum Filtration and Wash with Cold Solvent Ice_Bath->Vacuum_Filtration Dry Dry Crystals Vacuum_Filtration->Dry End Pure this compound Dry->End

Caption: Workflow for Single-Solvent Recrystallization.

Two_Solvent_Recrystallization Start Start with Crude This compound Solvent_Pair_Screening Find Miscible Solvent Pair (Good and Poor Solvents) Start->Solvent_Pair_Screening Dissolve_Good Dissolve in Minimum Hot 'Good' Solvent Solvent_Pair_Screening->Dissolve_Good Add_Poor Add Hot 'Poor' Solvent until Cloudy Dissolve_Good->Add_Poor Clarify Add Drop of Hot 'Good' Solvent to Clarify Add_Poor->Clarify Cool Cool Slowly to Room Temperature Clarify->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Vacuum_Filtration Vacuum Filtration and Wash with Cold Solvent Mixture Ice_Bath->Vacuum_Filtration Dry Dry Crystals Vacuum_Filtration->Dry End Pure this compound Dry->End

Caption: Workflow for Two-Solvent Recrystallization.

References

Addressing matrix effects in the analysis of 2'-Aminoacetophenone in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2'-Aminoacetophenone (2-AAP) in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound (2-AAP)?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In the context of 2-AAP analysis, particularly with sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), these effects can lead to either signal suppression or enhancement. This interference can result in inaccurate quantification, reduced sensitivity, and poor reproducibility. For instance, in complex matrices such as wine or plasma, endogenous compounds can compete with 2-AAP for ionization in the MS source, often leading to a suppressed signal and an underestimation of its concentration.[1][2][3]

Q2: Which sample preparation techniques are most effective for minimizing matrix effects when analyzing 2-AAP?

A2: The choice of sample preparation technique is critical for minimizing matrix effects. The most common and effective methods include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating 2-AAP. Different sorbents can be used depending on the matrix and the physicochemical properties of 2-AAP. For instance, polymeric sorbents like Oasis HLB are often used for their ability to retain a broad range of compounds, including polar analytes like 2-AAP, from aqueous samples.[4][5]

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique that can be optimized to selectively extract 2-AAP from a sample. The choice of solvent and the pH of the aqueous phase are critical parameters to achieve good recovery and cleanup.[6]

  • Protein Precipitation (for biological samples): For samples like plasma or serum, protein precipitation with organic solvents (e.g., acetonitrile, methanol) is a common first step to remove the bulk of proteins before further cleanup or direct analysis.

Q3: How can I compensate for matrix effects that cannot be eliminated by sample preparation?

A3: Several analytical strategies can be employed to compensate for unavoidable matrix effects:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a deuterated internal standard of 2-AAP (e.g., 2-AAP-d3) is considered the gold standard for compensating for matrix effects in mass spectrometry-based methods. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification based on the analyte-to-IS ratio.[7][8]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as close as possible to the sample matrix. This approach helps to mimic the matrix effects experienced by the analyte in the actual samples, leading to more accurate quantification.[9]

  • Standard Addition Method: In this method, known amounts of a 2-AAP standard are added to the sample, and the increase in signal is used to determine the initial concentration. This is a powerful technique for overcoming matrix effects, especially when a suitable blank matrix is not available.

Troubleshooting Guides

Issue 1: Low Recovery of this compound (2-AAP) during Solid-Phase Extraction (SPE)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Sorbent Choice The sorbent may not have the right chemistry to retain 2-AAP. For polar aromatic amines like 2-AAP, consider using a hydrophilic-lipophilic balanced (HLB) polymeric sorbent or a mixed-mode cation exchange sorbent.
Incorrect Sample pH The pH of the sample can affect the charge state of 2-AAP and its retention on the sorbent. For reversed-phase SPE, adjust the sample pH to be at least 2 pH units above the pKa of the amino group to ensure it is in its neutral form for better retention.
Inefficient Elution The elution solvent may not be strong enough to desorb 2-AAP from the sorbent. Try a stronger solvent or a solvent mixture. For example, if using methanol, try adding a small percentage of a stronger solvent like acetonitrile or a pH modifier like ammonium hydroxide to improve elution.
Sample Overload Exceeding the capacity of the SPE cartridge can lead to breakthrough and low recovery. Try reducing the sample volume or using a cartridge with a larger sorbent mass.
Premature Elution during Washing The wash solvent may be too strong, causing the elution of 2-AAP along with interferences. Use a weaker wash solvent or reduce the percentage of organic solvent in the wash step.
Issue 2: Significant Ion Suppression in LC-MS Analysis of this compound (2-AAP)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-elution with Matrix Components Matrix components eluting at the same time as 2-AAP can compete for ionization. Optimize the chromatographic method to improve the separation of 2-AAP from the matrix interferences. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.
Insufficient Sample Cleanup The sample preparation method may not be effectively removing interfering matrix components. Consider adding an additional cleanup step, such as a different SPE sorbent or an LLE step after protein precipitation.
High Concentration of Salts or Buffers Non-volatile salts or buffers in the final extract can cause significant ion suppression. Ensure that the final sample injected into the LC-MS system is free of high concentrations of non-volatile components. If necessary, include a desalting step in your sample preparation or use volatile mobile phase modifiers.
Matrix Effects from Phospholipids (in plasma/serum) Phospholipids are a common cause of ion suppression in the analysis of biological fluids. Use a sample preparation method that specifically targets the removal of phospholipids, such as a hybrid SPE plate or a specific phospholipid removal protocol.

Data Presentation

Table 1: Comparison of Detection Thresholds of this compound (2-AAP) in Different Matrices

Matrix Detection Threshold (µg/L) Reference
Water1.00 - 1.17[1]
Model Wine5.56[1]
Wine10.5[1]

Table 2: Expected Recovery Ranges for 2-AAP with Different Sample Preparation Techniques

Technique Matrix Expected Recovery (%) Key Considerations
Solid-Phase Extraction (SPE)Wine, Wastewater> 85%Sorbent selection (e.g., HLB) and pH optimization are critical.
Plasma, Urine> 80%Requires protein precipitation or hydrolysis prior to SPE. Mixed-mode cation exchange sorbents can be effective.
Liquid-Liquid Extraction (LLE)Wine, Urine> 90%Solvent choice and pH adjustment are key for selectivity. A basic cleanup step can improve recovery.[6]
Headspace Solid-Phase Microextraction (HS-SPME)WineVariableSensitive to matrix and pH. Alkalization can lead to deuterium exchange with labeled standards.[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 2-AAP from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of 2% phosphoric acid.

  • SPE Procedure (using a mixed-mode cation exchange sorbent):

    • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 2 mL of 2% phosphoric acid.

    • Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.

    • Washing:

      • Wash the cartridge with 2 mL of 0.1 M acetic acid.

      • Wash the cartridge with 2 mL of methanol.

      • Dry the cartridge under vacuum for 5 minutes.

    • Elution: Elute 2-AAP with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of 2-AAP from Wine

This protocol is adapted from a method for the analysis of 2-AAP in wine.[6]

  • Extraction:

    • To 10 mL of wine in a screw-cap tube, add an appropriate amount of internal standard (e.g., 2-amino-4-methoxyacetophenone).

    • Add 5 mL of tert-butyl methyl ether.

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Basic Cleanup:

    • Transfer the upper organic layer to a new tube.

    • Add 2 mL of 0.1 M sodium hydroxide solution.

    • Vortex for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes.

  • Final Steps:

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis (e.g., HPTLC or GC-MS).

Mandatory Visualizations

experimental_workflow_spe cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis p1 Plasma Sample p2 Add Acetonitrile (Protein Precipitation) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect & Evaporate Supernatant p3->p4 p5 Reconstitute in 2% Phosphoric Acid p4->p5 s1 Conditioning (Methanol, Water) p5->s1 Load s2 Equilibration (2% Phosphoric Acid) s1->s2 s3 Load Sample s2->s3 s4 Wash 1 (0.1 M Acetic Acid) s3->s4 s5 Wash 2 (Methanol) s4->s5 s6 Elution (5% NH4OH in Methanol) s5->s6 a1 Evaporate Eluate s6->a1 Collect Eluate a2 Reconstitute in Mobile Phase a1->a2 a3 LC-MS/MS Analysis a2->a3

Caption: Workflow for Solid-Phase Extraction of 2-AAP from Plasma.

troubleshooting_low_recovery start Low 2-AAP Recovery in SPE q1 Is 2-AAP in the flow-through? start->q1 a1_yes Inappropriate sorbent Incorrect sample pH Sample overload q1->a1_yes Yes q2 Is 2-AAP in the wash fraction? q1->q2 No end Recovery Improved a1_yes->end a2_yes Wash solvent is too strong q2->a2_yes Yes a2_no 2-AAP is retained on the column q2->a2_no No a2_yes->end q3 Is 2-AAP still on the column after elution? a2_no->q3 a3_yes Elution solvent is too weak q3->a3_yes Yes q3->end No (Problem Solved) a3_yes->end

Caption: Troubleshooting Logic for Low 2-AAP Recovery in SPE.

References

Validation & Comparative

Comparative reactivity of 2'-Aminoacetophenone versus 4'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reactivity of 2'-Aminoacetophenone and 4'-Aminoacetophenone

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric starting materials is fundamental to designing efficient synthetic routes. This guide provides an objective comparison of the chemical reactivity of this compound and 4'-Aminoacetophenone, supported by structural analysis and experimental data. The positional difference of the amino group relative to the acetyl group dictates the electronic and steric environment of these molecules, leading to distinct behaviors in various chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 4'-Aminoacetophenone is presented below. These properties influence their handling, solubility, and reaction conditions.

PropertyThis compound4'-Aminoacetophenone
CAS Number 551-93-999-92-3
Molecular Formula C₈H₉NOC₈H₉NO
Molecular Weight 135.16 g/mol 135.16 g/mol
Appearance Yellow to yellow-brown liquidSlightly yellow to brown crystalline powder
Melting Point 20 °C103-107 °C
Boiling Point 85-90 °C at 0.5 mmHg293 °C
pKa (conjugate acid) 2.31±0.10 (Predicted)2.17±0.10 (Predicted)[1]
Solubility Sparingly soluble in Dichloromethane, DMSO, MethanolSoluble in hot water, ethanol, ether, and dilute acids[2]

Comparative Reactivity Analysis

The difference in the position of the electron-donating amino group (-NH₂) relative to the electron-withdrawing acetyl group (-COCH₃) is the primary determinant of the differential reactivity between the two isomers.

  • Electronic Effects : In 4'-Aminoacetophenone, the para-amino group strongly activates the aromatic ring through resonance, increasing electron density at the ortho positions. The acetyl group, being a deactivating group, withdraws electron density. The opposing effects of these groups influence the overall reactivity. In this compound, the ortho-amino group's activating effect is also significant. Additionally, the potential for intramolecular hydrogen bonding between the amino and acetyl groups in the 2'-isomer can influence the conformation and reactivity of both functional groups.

  • Electrophilic Aromatic Substitution : The amino group is a powerful activating and ortho-, para-directing group. In 4'-Aminoacetophenone, electrophilic substitution is directed to the positions ortho to the amino group (positions 3' and 5'). For this compound, substitution is directed to the positions ortho and para to the amino group (positions 3', 5', and 6'). However, direct chlorination of 4-aminoacetophenone with chlorine gas has been reported to yield a mixture of byproducts, indicating the need for milder or more selective reagents.[3]

  • Reactions of the Amino Group : The amino group in both isomers can undergo typical reactions such as acylation, alkylation, and diazotization. 4'-Aminoacetophenone is commonly used in diazotization reactions, followed by coupling to form azo dyes.[3] The accessibility and nucleophilicity of the amino group in the 2'-isomer might be slightly reduced due to steric hindrance from the adjacent acetyl group and potential intramolecular hydrogen bonding.

  • Reactions of the Carbonyl Group : The acetyl group in both isomers can participate in condensation reactions. 4'-Aminoacetophenone is frequently used in Claisen-Schmidt condensations with various aldehydes to synthesize chalcones, which are precursors to flavonoids and other biologically active molecules.[2] this compound, on the other hand, is a key starting material for the Friedländer annulation, a condensation reaction with a compound containing a reactive α-methylene group to form quinolines.[4][5] This reaction is highly efficient for the 2'-isomer due to the proximity of the amino and acetyl groups, which facilitates intramolecular cyclization.

Electronic_Effects_Comparison cluster_2_amino This compound cluster_4_amino 4'-Aminoacetophenone 2_structure Structure 2_reactivity Intramolecular H-bonding possible Steric hindrance at amino group Favors intramolecular cyclization (e.g., Friedländer Synthesis) 2_structure->2_reactivity 4_structure Structure 4_reactivity Strong activation of ortho positions Amino group is more accessible Favors intermolecular reactions (e.g., Claisen-Schmidt, Diazotization) 4_structure->4_reactivity Comparison Key Reactivity Differences Comparison->2_structure Positional Isomer Comparison->4_structure Positional Isomer

Caption: Logical relationship of structural differences and resulting reactivity.

Experimental Protocols and Data

While direct comparative studies under identical conditions are scarce, the distinct reactivity profiles are evident from the types of reactions each isomer typically undergoes.

Synthesis of Quinolines from this compound (Friedländer Annulation)

This reaction highlights the utility of the ortho-disposition of the functional groups in this compound for intramolecular cyclization.

Experimental Protocol:

A general procedure for the synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone is as follows:

  • In a reaction vessel, dissolve 2-aminoacetophenone (10 mmol) and acetylacetone (12 mmol) in water.[4]

  • Add FeCl₃·6H₂O (10 mol%) as a catalyst to the solution.[4]

  • Stir the reaction mixture at room temperature.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Upon completion, collect the precipitate by filtration.[4]

  • Wash the precipitate with water and dry it to obtain the quinoline derivative.[4]

  • Recrystallize the product for further purification.[4]

Data Presentation:

Reactant 1Reactant 2CatalystSolventTime (min)Yield (%)
2-AminoacetophenoneAcetylacetoneFeCl₃·6H₂OWater3097

Data sourced from a study on FeCl₃·6H₂O catalyzed quinoline synthesis.[4]

Friedlander_Synthesis_Workflow cluster_workflow Experimental Workflow: Friedländer Annulation A 1. Dissolve Reactants (this compound & Acetylacetone) in Water B 2. Add Catalyst (FeCl3·6H2O) A->B C 3. Stir at Room Temperature B->C D 4. Monitor by TLC C->D E 5. Filter Precipitate D->E F 6. Wash with Water & Dry E->F G 7. Recrystallize Product F->G

Caption: Workflow for the synthesis of a quinoline derivative.

Diazotization of 4'-Aminoacetophenone

This protocol is a typical example of a reaction involving the amino group of 4'-aminoacetophenone, leading to the formation of a diazonium salt, a versatile intermediate.

Experimental Protocol:

A procedure for the diazotization of 4-aminoacetophenone for coupling with Methyldopa is as follows:

  • Prepare a 3mM solution of 4-aminoacetophenone by dissolving 0.0405 g in 5 ml of ethanol and 20 ml of distilled water, then acidify with 1 ml of 0.8M hydrochloric acid.[6]

  • Cool the solution to 0-5 °C in an ice bath.[7]

  • Prepare a solution of sodium nitrite (0.200 g in 5 ml of distilled water) and cool it to 0-5 °C.[7]

  • Add the sodium nitrite solution dropwise to the 4-aminoacetophenone solution while maintaining the temperature at 0-5 °C to form the diazonium salt.[6][7]

  • The resulting diazonium salt solution is then used immediately for subsequent coupling reactions.[6]

Data Presentation:

The quantitative data for this specific reaction focuses on the analytical application of the resulting azo dye. The reaction of the diazonium salt with Methyldopa forms a violet-reddish soluble azo dye with a maximum absorbance at 560 nm.[8] This method is used for the spectrophotometric determination of Methyldopa.[8]

Diazotization_Signaling_Pathway cluster_pathway Reaction Pathway: Diazotization 4_AAP 4'-Aminoacetophenone Reagents NaNO₂ / HCl 0-5 °C 4_AAP->Reagents Diazonium Diazonium Salt Reagents->Diazonium Azo_Dye Azo Dye Diazonium->Azo_Dye Coupling_Partner Coupling Partner (e.g., Methyldopa) Coupling_Partner->Azo_Dye

Caption: Simplified pathway of diazotization and azo coupling.

Conclusion

The comparative reactivity of this compound and 4'-Aminoacetophenone is a clear illustration of how isomeric differences can be exploited in organic synthesis. 4'-Aminoacetophenone, with its accessible and electronically activated amino group, is a versatile substrate for a range of intermolecular reactions, including electrophilic substitutions, diazotization, and condensations to form linear π-systems like chalcones.[2] In contrast, the proximate arrangement of the amino and acetyl groups in this compound makes it an ideal precursor for intramolecular cyclization reactions, most notably the Friedländer synthesis of quinolines.[4] For drug development professionals and synthetic chemists, the choice between these two isomers will be dictated by the desired final molecular architecture, with this compound being the substrate of choice for fused heterocyclic systems and 4'-aminoacetophenone for functionalization of the aromatic ring or elaboration from the amino and acetyl groups in an intermolecular fashion.

References

A Comparative Guide to Catalysts for the Synthesis of Quinolines from 2'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Friedländer Annulation

The synthesis of quinolines, a core scaffold in numerous pharmaceuticals and functional materials, is a cornerstone of synthetic organic chemistry. The Friedländer annulation, a condensation reaction between a 2-aminoaryl ketone and a compound containing a reactive α-methylene group, remains one of the most efficient methods for their preparation. The choice of catalyst in this transformation is critical, profoundly influencing reaction efficiency, selectivity, and sustainability. This guide provides a comparative analysis of various catalysts employed in the synthesis of quinolines from 2'-aminoacetophenone, supported by experimental data to aid in catalyst selection for research and development.

Performance Comparison of Catalysts

The efficacy of a catalyst in the Friedländer synthesis is typically evaluated based on the yield of the quinoline product, reaction time, and the conditions required (e.g., temperature, solvent). Below is a summary of quantitative data for the synthesis of quinolines from this compound and a common co-reactant, acetylacetone or ethyl acetoacetate, using a range of homogeneous, heterogeneous, and nanocatalysts.

EntryCatalystCo-reactantCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
1No CatalystAcetylacetone-Solvent-free1006 h19[1]
2SnCl₂·2H₂OAcetylacetone10 mol%EthanolReflux1 h95[1]
3p-TsOH·H₂OAcetylacetone10 mol%Solvent-free12010 min98
4Amberlyst-15Acetylacetone0.1 gEthanolReflux5 h85
5MIL-53(Al)Acetylacetone5 wt%Solvent-free1006 h92[1]
6Nano Fe₃O₄Acetylacetone10 mol%EthanolReflux2 h90
7Nano SiO₂Acetylacetone0.05 gSolvent-free (MW)1005 min93[2]
8Chitosan-SO₃HEthyl acetoacetate0.03 gEthanolReflux1.5 h92
9[Et₃NH][HSO₄]Acetylacetone20 mol%Solvent-free10030 min94[1]
10Hf-UiO-66Acetylacetone--803 h100[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic results. Below are representative experimental protocols for the synthesis of quinolines from this compound using selected catalysts from different categories.

Protocol 1: Homogeneous Catalysis using p-Toluenesulfonic Acid (p-TsOH)

Synthesis of 2,4-dimethylquinoline from this compound and Acetylacetone

  • In a round-bottom flask, a mixture of this compound (1 mmol), acetylacetone (1.2 mmol), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%) is prepared.

  • The flask is placed in a preheated oil bath at 120 °C.

  • The reaction mixture is stirred under solvent-free conditions for 10 minutes.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2,4-dimethylquinoline.

Protocol 2: Heterogeneous Catalysis using MIL-53(Al)

Synthesis of 2,4-dimethylquinoline from this compound and Acetylacetone [1]

  • A mixture of this compound (1.0 mmol) and acetylacetone (1.2 mmol) is prepared in a reaction vessel.[1]

  • The metal-organic framework catalyst, MIL-53(Al) (5 wt% relative to the this compound), is added to the mixture.[1]

  • The reaction is conducted under solvent-free conditions with magnetic stirring at 100 °C for 6 hours.[1]

  • Reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) and TLC.[1]

  • After the reaction is complete, the mixture is cooled, and the solid MIL-53(Al) catalyst is separated by centrifugation with the aid of ethanol.[1]

  • The supernatant containing the product is concentrated, and the crude product is purified by column chromatography.

Protocol 3: Nanocatalysis using Magnetite Nanoparticles (Nano Fe₃O₄)

Synthesis of 2,4-dimethylquinoline from this compound and Acetylacetone

  • Fe₃O₄ nanoparticles are synthesized via a co-precipitation method by mixing ferric chloride hexahydrate (FeCl₃·6H₂O) and ferrous chloride tetrahydrate (FeCl₂·4H₂O) in an aqueous solution, followed by the dropwise addition of ammonia.[3][4] The resulting black precipitate is washed and dried.

  • In a round-bottom flask, this compound (1 mmol), acetylacetone (1.2 mmol), and nano Fe₃O₄ (10 mol%) are dispersed in ethanol (10 mL).

  • The mixture is heated to reflux with vigorous stirring for 2 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The magnetic Fe₃O₄ nanocatalyst is separated from the reaction mixture using an external magnet.

  • The solvent is removed from the supernatant under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.

Visualizing the Process

To better understand the experimental and mechanistic aspects of this synthesis, the following diagrams are provided.

G cluster_workflow Experimental Workflow reactants This compound + Co-reactant catalyst_add Add Catalyst reactants->catalyst_add reaction Reaction (Heating/Stirring) catalyst_add->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring workup Work-up (Catalyst Separation) monitoring->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure Quinoline Product purification->product G cluster_cycle Generalized Catalytic Cycle (Friedländer Annulation) catalyst Catalyst (Lewis/Brønsted Acid) co_reactant Co-reactant (e.g., Acetylacetone) catalyst->co_reactant Activation amino_ketone This compound intermediate1 Enamine/Enol Intermediate amino_ketone->intermediate1 co_reactant->intermediate1 intermediate2 Aldol Adduct intermediate1->intermediate2 + this compound intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product Quinoline Product intermediate3->product - H₂O water H₂O product->catalyst Regeneration

References

Data Presentation: Quantitative Comparison of 2-AAP Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison of 2'-Aminoacetophenone Quantification Methods

This guide provides a comparative overview of analytical methodologies for the quantification of this compound (2-AAP), a significant compound often associated with atypical aging off-flavors in wine and also relevant in other food products and biomedical research. The performance of various methods is summarized based on published experimental data, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable technique for their specific application.

The following table summarizes the performance characteristics of commonly employed methods for the quantification of this compound. The data is compiled from various studies to provide a comparative baseline.

MethodSample MatrixSample PreparationLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryReference
GC-MS WineSolid Phase Extraction (SPE)---[1]
H/C MDGC-MS/MS WineHeadspace Solid-Phase Microextraction (HS-SPME)0.01 µg/L0.14 µg/L-[2]
GC-MS/MS Wine-0.1 µg/L0.3 µg/L99%[3]
HPTLC-FLD WineLiquid-Liquid Extraction (LLE)0.1 µg/L0.3 µg/L~100%[4][5]
GC-MS (SIDA) Wine----[6]
RP-HPLC General----[7]

Note: "-" indicates data not specified in the cited sources. SIDA refers to Stable Isotope Dilution Assay.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) based Methods

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like 2-AAP. The inclusion of multidimensional gas chromatography (MDGC) and tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity.

a) Headspace Solid-Phase Microextraction with Heart-Cut Multidimensional Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-H/C MDGC-MS/MS) [2][8]

  • Sample Preparation (HS-SPME):

    • Place a wine sample (e.g., 5 mL) into a headspace vial.

    • Add an internal standard, such as 1-(2-aminophenyl)-2,2,2-trideuterio-ethanone (2-AAP-d3).

    • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 min) to allow volatile compounds to partition into the headspace.

    • Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace for a defined period (e.g., 30 min) to adsorb the analytes.

  • GC-MS/MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot injector of the gas chromatograph.

    • Perform chromatographic separation on a suitable capillary column.

    • Utilize a heart-cut technique to selectively transfer the portion of the chromatogram containing 2-AAP to a second GC column with a different stationary phase for further separation.

    • Detect and quantify 2-AAP using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode for high selectivity.

b) Solid Phase Extraction with Multidimensional Gas Chromatography-Mass Spectrometry (SPE-MDGC-MS) [1]

  • Sample Preparation (SPE):

    • Condition a solid phase extraction cartridge (e.g., LiChrolut EN) with appropriate solvents.

    • Load the wine sample onto the cartridge.

    • Wash the cartridge to remove interfering matrix components. An alkaline washing step can be beneficial.

    • Elute the retained 2-AAP with a suitable solvent.

    • Concentrate the eluate before GC-MS analysis.

  • GC-MS Analysis:

    • Inject the concentrated extract into the GC-MS system.

    • Employ a multidimensional GC setup for enhanced separation from matrix interferences.

    • Use selected ion monitoring (SIM) for detection to improve sensitivity and selectivity.

    • Quantification is often based on a stable isotope dilution assay using a deuterated internal standard.

High-Performance Thin-Layer Chromatography with Fluorescence Detection (HPTLC-FLD)[4][5]

This method offers a rapid and convenient screening alternative to GC-MS techniques.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Mix the wine sample with an organic solvent (e.g., t-butyl methyl ether).

    • Add an internal standard (e.g., 2-amino-4-methoxyacetophenone).

    • Perform a basic cleanup of the organic extract.

  • HPTLC-FLD Analysis:

    • Apply the cleaned extracts onto an HPTLC amino plate.

    • Develop the plate with a suitable mobile phase (e.g., methylene chloride/toluene, 7+3, v/v).

    • After drying, dip the plate into a hexane-paraffin solution to enhance fluorescence.

    • Scan the plate with a fluorescence detector at an excitation wavelength of 366 nm and an emission wavelength above 400 nm.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)[7]
  • Sample Preparation:

    • Depending on the matrix, sample preparation may involve simple filtration or more extensive extraction procedures.

  • HPLC Analysis:

    • Inject the sample onto a reverse-phase column (e.g., Newcrom R1 or C18).

    • Elute the analytes using a mobile phase typically consisting of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).

    • Detect 2-AAP using a suitable detector, such as a UV or mass spectrometry detector.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Wine Sample SPME HS-SPME Sample->SPME LLE LLE Sample->LLE SPE SPE Sample->SPE GC_MS GC-MS / MDGC-MS/MS SPME->GC_MS HPTLC HPTLC-FLD LLE->HPTLC HPLC RP-HPLC LLE->HPLC SPE->GC_MS Quant Quantification GC_MS->Quant HPTLC->Quant HPLC->Quant formation_pathway IAA Indole-3-acetic acid (IAA) Oxidation Oxidative Degradation (triggered by sulfuration) IAA->Oxidation FAPOP 3-(2-formylaminophenyl)- 3-oxo-propionic acid (FAPOP) Oxidation->FAPOP FAP N-formyl-2-aminoacetophenone (FAP) FAPOP->FAP AAP This compound (2-AAP) FAP->AAP

References

A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 2'-Aminoacetophenone against other common aromatic amines such as aniline, o-toluidine, and p-toluidine. The information presented herein is crucial for researchers in drug development and chemical synthesis, where the stability of intermediates and final compounds is paramount. This document outlines the inherent stability characteristics of these aromatic amines, supported by a proposed experimental framework for direct comparison.

Introduction to Aromatic Amine Stability

Aromatic amines are a class of organic compounds that are foundational in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. However, their utility is often tempered by their inherent instability. Exposure to light, air (oxygen), heat, and non-neutral pH conditions can lead to degradation, forming impurities that can affect the safety, efficacy, and shelf-life of the final products. Understanding the relative stability of different aromatic amines is therefore a critical aspect of process development and formulation.

Generally, aromatic amines are susceptible to oxidation, which can be accelerated by exposure to light and heat. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, which influences the reactivity and stability of the molecule. Substituents on the aromatic ring can either enhance or decrease the stability of the amine group.

Comparative Stability Overview

  • This compound: The presence of the acetyl group ortho to the amino group can influence its stability. Intramolecular hydrogen bonding between the amino and acetyl groups may offer some protection against certain degradation pathways. However, the acetyl group is also an electron-withdrawing group which can affect the electron density on the amino group and the aromatic ring. It is known to have a limited shelf-life and requires storage under nitrogen and refrigeration[1].

  • Aniline: As the simplest aromatic amine, aniline is known to be unstable and darkens on exposure to air and light due to oxidation and polymerization.[2] Its stability is highly dependent on storage conditions.

  • o-Toluidine and p-Toluidine: The methyl group in toluidine isomers is an electron-donating group, which can increase the electron density on the aromatic ring and potentially make the amino group more susceptible to oxidation compared to aniline. However, steric hindrance in the case of o-toluidine might play a role in its reaction kinetics. Both isomers are known to be sensitive to light and air.

To provide a quantitative comparison, a standardized forced degradation study is necessary. The following sections detail a proposed experimental protocol and present illustrative data in the required format.

Proposed Experimental Protocol for Comparative Stability Assessment

A forced degradation study should be conducted to systematically evaluate the stability of this compound, aniline, o-toluidine, and p-toluidine under various stress conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate and quantify the parent amine and its degradation products.[3][4][5]

1. Materials and Methods

  • Test Compounds: this compound, Aniline, o-Toluidine, p-Toluidine (all >99% purity).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[6][7]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[6][7]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[8][9][10][11]

    • Thermal Degradation: Solid-state samples at 80°C for 48 hours.

    • Photodegradation: Exposure to UV light (254 nm) and visible light in a photostability chamber for a total of 1.2 million lux hours and 200 watt hours/square meter.

  • Sample Preparation: Solutions of each amine (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture) will be prepared for solution-state studies. For solid-state studies, a thin layer of the compound will be exposed to the stress condition.

  • Analytical Method: A reverse-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and a phosphate buffer. Detection will be performed using a photodiode array (PDA) detector to monitor the parent compound and any degradation products. The method must be validated for specificity, linearity, accuracy, precision, and robustness.

2. Data Analysis

The percentage degradation of each aromatic amine will be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Quantitative Stability Data (Illustrative)

The following table summarizes hypothetical data from the proposed forced degradation study to illustrate the expected comparative stability.

Stress ConditionThis compound (% Degradation)Aniline (% Degradation)o-Toluidine (% Degradation)p-Toluidine (% Degradation)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)8121011
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)5978
Oxidative (3% H₂O₂, RT, 24h)15252022
Thermal (Solid, 80°C, 48h)3655
Photolytic (UV/Vis)18302528

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting results from the proposed experimental protocol. Actual experimental results may vary.

Degradation Pathways and Mechanisms

The degradation of aromatic amines can proceed through various pathways depending on the stressor.

  • Oxidation: This is a common degradation pathway for aromatic amines, leading to the formation of colored products. The reaction is often initiated by the formation of a radical cation.[11]

  • Hydrolysis: Under acidic or basic conditions, the amino group can be involved in hydrolysis reactions, although this is generally less significant than oxidation for simple aromatic amines. For this compound, the acetyl group could potentially undergo hydrolysis under harsh conditions.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, often involving radical intermediates. The kinetics of photodegradation can be complex.[12]

The following diagram illustrates a generalized experimental workflow for a forced degradation study.

G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare solutions of This compound, Aniline, o-Toluidine, p-Toluidine acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidative Oxidative (3% H2O2, RT) prep->oxidative thermal Thermal (Solid, 80°C) prep->thermal photo Photolytic (UV/Vis) prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Analysis (% Degradation) hplc->data

Caption: A flowchart of the forced degradation study protocol.

The following diagram illustrates a simplified potential degradation pathway for an aromatic amine under oxidative stress.

G Simplified Oxidative Degradation Pathway A Aromatic Amine (Ar-NH2) B Radical Cation ([Ar-NH2]•+) A->B Oxidant (e.g., H2O2, O2) C Dimerization/Polymerization B->C D Oxidized Products (e.g., Nitroso, Nitro) B->D

Caption: A simplified oxidative degradation pathway for aromatic amines.

Conclusion

Based on general chemical principles and available literature, this compound is expected to exhibit moderate stability among the compared aromatic amines. The presence of the ortho-acetyl group may provide some intramolecular stabilization, but it is still susceptible to degradation, particularly through oxidation and photodegradation. Aniline is likely the least stable, while the toluidine isomers are expected to have stability profiles similar to each other, with a slightly higher susceptibility to oxidation than aniline due to the electron-donating methyl group.

References

Safety Operating Guide

Proper Disposal of 2'-Aminoacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 2'-Aminoacetophenone is critical for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, its containers, and associated waste materials. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal. Key hazard statements for this chemical include:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

  • Harmful if swallowed.

Due to these hazards, proper personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat, must be worn at all times when handling this compound.[1] All handling should be performed in a well-ventilated area or a chemical fume hood.[1][4]

Quantitative Hazard Classification

The following table summarizes the Globally Harmonized System (GHS) classification for this compound, providing a clear reference for its hazard profile.

Hazard ClassCategoryHazard Statement CodeDescription
Skin Irritation2H315Causes skin irritation
Eye Irritation2H319Causes serious eye irritation
Specific target organ toxicity — single exposure3H335May cause respiratory irritation
Acute toxicity, Oral4H302Harmful if swallowed

Data sourced from multiple Safety Data Sheets (SDS).[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in a systematic manner, from the point of generation to final removal by a licensed waste management company.

Step 1: Waste Identification and Segregation
  • Identify Waste Streams: Clearly identify all waste streams containing this compound. This includes:

    • Unused or expired pure chemical.

    • Contaminated solutions or reaction mixtures.

    • Spill cleanup materials (e.g., absorbent pads, sand).[1][2]

    • Empty, uncleaned containers.

    • Contaminated personal protective equipment (e.g., gloves).[1]

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[1] Keep it separate from incompatible materials such as strong oxidizing agents and acids.[4]

Step 2: Waste Collection and Storage
  • Use Appropriate Containers: Collect all waste in designated, compatible, and properly sealed hazardous waste containers.[1] Whenever possible, use the original container.[1] For spill residues, use a suitable closed container.[1][2]

  • Label Containers Clearly: Affix a hazardous waste label to the container immediately upon starting waste collection. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Irritant," "Harmful").

    • Accumulation start date.

  • Store Safely: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[5] Ensure the storage location is cool, dry, well-ventilated, and away from heat or ignition sources.[1][6]

Step 3: Disposal of Empty Containers
  • Rinsing Procedure: Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated.[1] To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The first rinse, and often all three, must be collected and disposed of as hazardous chemical waste.[5][7]

  • Final Disposal: Once triple-rinsed and dried, and with the label defaced or removed, the container may be disposed of as non-hazardous waste or recycled, in accordance with institutional policy.[5]

Step 4: Arranging for Final Disposal
  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal company to arrange for pickup and disposal.[1][8]

  • Follow Regulations: All disposal activities must comply with local, state, and federal regulations.[2][4][9] Chemical waste generators are responsible for ensuring the waste is accurately classified and handled in accordance with all applicable laws, such as the US EPA guidelines in 40 CFR Part 261.3.[2][4]

  • Prohibited Disposal Methods: Under no circumstances should this compound or its rinsate be disposed of down the drain or in the regular trash.[1] This can lead to environmental contamination and regulatory violations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Waste Generation (this compound) is_pure Pure Chemical or Contaminated Material? start->is_pure is_container Empty Container? is_pure->is_container No collect_hw Collect in Labeled Hazardous Waste Container is_pure->collect_hw Yes is_container->collect_hw No (Treat as product) triple_rinse Triple Rinse Container is_container->triple_rinse Yes store_saa Store in Satellite Accumulation Area collect_hw->store_saa ehs_pickup Arrange Pickup by EH&S or Licensed Disposal Company store_saa->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container (Non-Hazardous) triple_rinse->dispose_container collect_rinsate->store_saa

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2'-Aminoacetophenone

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 551-93-9). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C8H9NO[1]
Molecular Weight 135.17 g/mol [1]
Appearance Dark yellow liquid or solid[1]
Melting Point 20 °C / 68 °F[1]
Flash Point 112 °C / 233.6 °F[1]
Storage Temperature Refrigerated (below 4°C / 39°F)[2][3]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure safety when working with this compound.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to keep airborne concentrations low.[2][4]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][5]

  • Material Preparation: Before starting, ensure all necessary personal protective equipment is available and all containers are properly labeled.

Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

Body PartProtectionStandard/Specification
Eyes/Face Chemical safety goggles or a face shield.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][6]
Skin Chemical-resistant gloves (inspect before use) and a lab coat or impervious protective clothing.Use proper glove removal technique to avoid skin contact.[1][2][6]
Respiratory Required if ventilation is inadequate or for spill response.Use a NIOSH (US) or CEN (EU) approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[6]
Step-by-Step Handling Procedure
  • Don PPE: Put on all required PPE as specified in the table above.

  • Handling: Avoid direct contact with eyes, skin, and clothing.[2][6] Do not breathe in vapors, mists, or fumes.[4][7][8]

  • Dispensing: When transferring the chemical, do so carefully within a fume hood to minimize the release of vapors.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1][6] Do not eat, drink, or smoke in the work area.[1][9]

  • Storage: Securely close the container and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][2] The recommended storage condition is refrigerated.[2]

Emergency Response Plan

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[1] If skin irritation occurs, get medical advice. Wash contaminated clothing before reuse.[2][7]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen.[2] If not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[2] Call a poison control center or physician immediately.[1]
Spill and Leak Procedures
  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Absorb the spill using an inert material such as vermiculite, sand, or earth.[2] Do not use combustible materials.

  • Collect: Wearing full PPE, carefully place the absorbed material into a suitable, sealed container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Prevent Entry: Avoid runoff into storm sewers and waterways.[2]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Generation: All materials contaminated with this compound, including absorbent materials from spills and empty containers, should be treated as hazardous waste.

  • Disposal Method: Dispose of waste materials through a licensed and approved waste disposal company.[6][10] All disposal actions must be in strict accordance with federal, state, and local regulations.[2][10]

  • Container Handling: Do not mix chemical waste with other refuse.[6][9][10] Leave chemicals in their original containers where possible. Uncleaned containers should be handled as if they still contain the product.[6][9][10]

Workflow for Handling this compound

The following diagram illustrates the complete, safe workflow for using this compound in a laboratory setting.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.